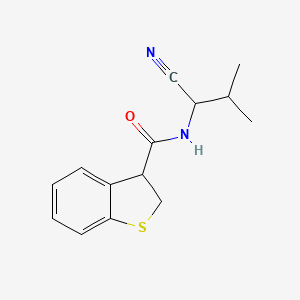

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as CTPI, is a small molecule that has been studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

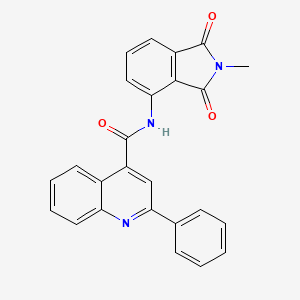

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide and its derivatives have been studied for their potential as selective endothelin receptor-A antagonists. Research indicates that modifications to the aryl group of similar compounds can enhance potency and activity, with methyl or cyano groups being preferred at specific positions for increased efficacy. Such findings contribute to the understanding of structure-activity relationships in medicinal chemistry (C. Wu et al., 1997).

Synthesis Methods

The compound and related structures have been synthesized through various chemical reactions, providing insight into efficient synthetic routes for similar molecules. For instance, the synthesis of Lercanidipine Hydrochloride, which involves alkylation and reduction steps, demonstrates methodologies that could be applied to the synthesis of N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide derivatives (Li Guo-ping, 2005).

Applications in Organic and Medicinal Chemistry

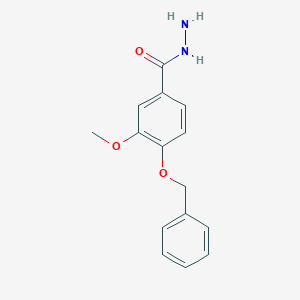

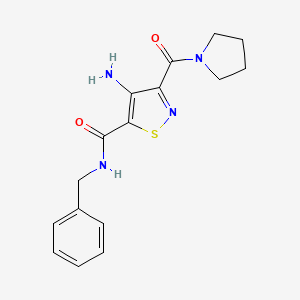

The compound's derivatives have been explored for their biological activities, including their role as antibiotics and against Gram-positive and Gram-negative bacteria, showcasing the potential of such compounds in the development of new antibacterial drugs (G. Ahmed, 2007). Additionally, studies on the synthesis and properties of photochromic hybrid diarylethenes bearing benzothiophene and pyrrole moieties highlight the compound's potential in materials science, particularly for applications in bioimaging and fluorescence switches (Zili Guo et al., 2021).

Advanced Synthesis and Chemical Properties

Research on the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides leading to various cyclic products elucidates the chemical behavior and reactivity of related compounds, providing a foundation for the development of new synthetic strategies and chemical transformations (Walid Fathalla & P. Pazdera, 2002).

Eigenschaften

IUPAC Name |

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-9(2)12(7-15)16-14(17)11-8-18-13-6-4-3-5-10(11)13/h3-6,9,11-12H,8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRECBHFHICUMTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)C1CSC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)

![6-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B2403831.png)

![4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2403836.png)

![N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2403839.png)